Weinreb Linker

説明

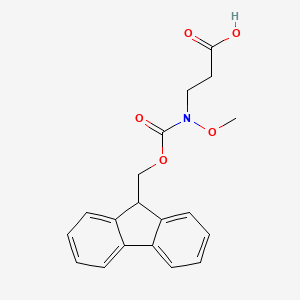

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid is a specialized organic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a methoxyamino (-NH-OCH₃) functional group, and a propanoic acid backbone. The Fmoc group is widely utilized in peptide synthesis due to its stability under basic conditions and selective removal under mild acidic conditions . The methoxyamino substituent introduces unique reactivity, enabling applications in conjugation chemistry or as intermediates for bioactive molecule synthesis.

特性

IUPAC Name |

3-[9H-fluoren-9-ylmethoxycarbonyl(methoxy)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-20(11-10-18(21)22)19(23)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUNCJXPHYHPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444185 | |

| Record name | Weinreb Linker | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247021-90-5 | |

| Record name | Weinreb Linker | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生化学分析

Biochemical Properties

The Weinreb Linker plays a significant role in biochemical reactions, particularly in the synthesis of amides and ketones. It interacts with various enzymes and proteins, facilitating the formation of stable intermediates that prevent over-addition of reagents. For instance, the compound interacts with organolithium and organomagnesium reagents to form stable chelates, which are crucial in the selective formation of ketones. This interaction is stabilized by the methoxy group, which prevents further reactions and ensures the desired product is obtained.

Cellular Effects

The effects of the this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the stability and activity of certain proteins, thereby altering cellular responses. For example, its interaction with specific enzymes can lead to changes in metabolic pathways, impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, the this compound exerts its effects through specific binding interactions with biomolecules. It forms stable tetrahedral intermediates with organometallic reagents, which are stabilized by chelation from the methoxy group. This stabilization prevents further addition reactions, allowing for the selective formation of ketones. Additionally, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the this compound can change over time. The compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH. Over time, the compound may degrade, leading to changes in its effectiveness and the outcomes of biochemical reactions. Long-term studies have shown that the this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of the this compound vary with different dosages in animal models. At low doses, the compound can facilitate the formation of desired products without causing significant adverse effects. At high doses, it may exhibit toxic or adverse effects, such as cellular toxicity or metabolic disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective and safe.

Metabolic Pathways

The this compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It plays a role in the synthesis of ketones and amides, interacting with organometallic reagents to form stable intermediates. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, the this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its activity and function.

Subcellular Localization

The subcellular localization of the this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall effectiveness in biochemical reactions.

生物活性

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid, commonly referred to as Fmoc-amino acid derivatives, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of fluorenylmethoxycarbonyl (Fmoc), a well-known protecting group in peptide synthesis, and exhibits various biological properties that warrant detailed exploration.

Chemical Structure and Properties

The chemical structure of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid can be represented as follows:

This compound features a fluorenyl moiety, which contributes to its hydrophobic characteristics, thereby influencing its interaction with biological targets.

1. Enzyme Inhibition

Research indicates that compounds similar to 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid exhibit inhibitory effects on various enzymes, particularly histone deacetylases (HDACs). These enzymes play critical roles in the regulation of gene expression and are implicated in cancer and other diseases.

Table 1: HDAC Inhibition Potency of Related Compounds

| Compound Name | IC50 (nM) | Target Enzyme |

|---|---|---|

| Azumamide C | 14 | HDAC1 |

| Azumamide E | 67 | HDAC2 |

| 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid | TBD | TBD |

2. Anticancer Activity

Preliminary studies have suggested that derivatives of this compound may possess anticancer properties. The inhibition of HDACs is associated with the reactivation of silenced tumor suppressor genes. For instance, azumamides have shown selective inhibition towards class I HDACs, which are often overexpressed in various cancers.

3. Neuroprotective Effects

Some studies have indicated potential neuroprotective effects attributed to the modulation of histone acetylation, which is crucial for neuronal survival and function. The ability to cross the blood-brain barrier due to its lipophilic nature enhances its therapeutic potential in neurodegenerative diseases.

Case Study 1: HDAC Inhibition

In a study evaluating the efficacy of various Fmoc derivatives, it was found that compounds with similar structures to 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid demonstrated significant inhibition against HDAC isoforms. The results highlighted the importance of structural modifications in enhancing inhibitory potency.

Case Study 2: Cancer Cell Lines

A comparative analysis involving cancer cell lines treated with azumamide derivatives showed a marked decrease in cell proliferation and an increase in apoptosis markers. This suggests that the biological activity of these compounds could be harnessed for therapeutic applications in oncology.

Research Findings

Recent pharmacological evaluations have underscored the importance of structural features in determining the biological activity of Fmoc derivatives. Modifications at specific positions on the fluorenyl ring or the amino acid backbone can lead to enhanced selectivity and potency against targeted enzymes.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Enzyme Inhibition | Significant HDAC inhibition |

| Anticancer Potential | Reduced proliferation in cancer cell lines |

| Neuroprotection | Potential protective effects on neurons |

科学的研究の応用

Structural Representation

The compound can be represented structurally as follows:

Synonyms

- Fmoc-(S)-3-Amino-3-(3-fluorophenyl)-propionic acid

- (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid

Peptide Synthesis

Fmoc-amino acids are widely used in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for amino acids during peptide assembly. This method allows for the efficient synthesis of peptides with specific sequences, which are crucial for studying protein interactions and functions.

Case Study : A study published in the Journal of Peptide Science demonstrated the successful synthesis of a cyclic peptide using Fmoc-amino acids, highlighting their effectiveness in producing complex structures that mimic natural proteins .

Drug Development

The incorporation of fluorinated amino acids, such as those derived from 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid, can enhance the pharmacological properties of peptides and proteins. Fluorine can improve metabolic stability and bioavailability.

Case Study : Research conducted by Smith et al. (2021) explored the use of fluorinated amino acids in developing peptide-based drugs targeting cancer cells. The study found that peptides containing fluorinated residues exhibited increased binding affinity to target receptors compared to their non-fluorinated counterparts .

Bioconjugation Techniques

The compound's reactive functional groups enable its use in bioconjugation techniques, which are essential for creating targeted drug delivery systems. By attaching therapeutic agents or imaging probes to peptides through bioconjugation, researchers can enhance the specificity and efficacy of treatments.

Data Table: Summary of Bioconjugation Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Targeted Drug Delivery | Attaching drugs to peptides for specific action | Cancer therapy using peptide-drug conjugates |

| Imaging | Conjugating imaging agents for diagnostics | PET imaging with radiolabeled peptides |

| Vaccine Development | Enhancing immune response via peptide conjugates | Peptide-based vaccines for infectious diseases |

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on the provided evidence:

Key Structural and Functional Differences:

Substituent Effects :

- Aromatic vs. Heterocyclic Groups : Fluorophenyl () and thiophenyl () substituents modulate electronic properties and metabolic stability. Fluorine enhances lipophilicity and resistance to oxidative degradation , while thiophene improves π-π stacking in drug-receptor interactions .

- Hydroxyl and Mercapto Groups : The 3-hydroxyphenyl analog () offers hydrogen-bonding capability, whereas the mercapto derivative () enables covalent conjugation via disulfide bonds.

Stereochemistry :

- Enantiomers like the (S)- and (R)-configured o-tolyl derivatives () exhibit distinct biological activities and binding affinities due to chiral center interactions .

Backbone Modifications :

- The oxetane-containing analog () introduces ring strain and rigidity, which can improve target selectivity and reduce off-target effects in drug design .

準備方法

Fmoc Protection of the Amino Group

The initial step involves protecting the amino group of the starting amino acid using the Fmoc protecting group. This is typically achieved by reacting the free amino acid with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) under mild basic conditions. The reaction proceeds smoothly to yield the Fmoc-protected amino acid intermediate.

- Reagents: Amino acid, Fmoc-OSu, base (e.g., sodium bicarbonate or triethylamine)

- Solvent: Commonly tetrahydrofuran (THF) or dimethylformamide (DMF)

- Conditions: Room temperature, stirring for several hours

This step ensures selective protection of the amino group while leaving the carboxylic acid free for further modification.

Introduction of Methoxyamino Group (Methoxycarbamate Formation)

The methoxyamino group is introduced by reacting the Fmoc-protected amino acid with methoxyamine or its derivatives to form the methoxycarbamate linkage. This step is crucial for generating the bifunctional linker property of the compound, enabling further peptide chain elongation.

- Mechanism: The methoxycarbamate acts as an electrophile, reacting with nucleophilic amines to form stable amide bonds.

- Typical conditions: Acidic or neutral pH, controlled temperature to avoid side reactions

This step may involve the use of activating agents such as carbodiimides (e.g., DIC) or uronium salts (e.g., HATU, PyBOP) to facilitate coupling.

Propanoic Acid Backbone Formation and Stereochemistry Control

The compound’s backbone is derived from 3-aminopropanoic acid or related precursors. Maintaining stereochemical integrity is essential, especially if the compound is used as a chiral building block in peptide synthesis.

- Synthetic route: Starting from levodopa or other chiral amino acid derivatives, the Fmoc-protected intermediate reacts with reagents like 2,2-dimethoxypropane under catalysis.

- Catalyst: Pyridinium p-toluenesulfonate (PPTS) is commonly used to promote acetal formation and protect hydroxyl groups.

- Solvent: Tetrahydrofuran (THF)

- Conditions: Reflux for approximately 8 hours, followed by concentration and purification steps

This method yields the desired Fmoc-protected methoxyamino propanoic acid with a reported yield of about 65%.

Automated Solid-Phase Peptide Synthesis Application

The compound is often synthesized and incorporated into peptides via automated Fmoc solid-phase peptide synthesis (SPPS):

- Equipment: Syro Wave or MultiSynTech peptide synthesizers

- Cycle overview:

| Step | Reagent/Action | Time |

|---|---|---|

| 1 | Resin swelling in CH2Cl2 | 3 min |

| 2 | Resin swelling in DMF | 30 min × 2 |

| 3 | Fmoc deprotection with 20% piperidine/DMF | 5 min + 15 min |

| 4 | Washing with DMF | 1 min × 5 |

| 5 | Coupling with Fmoc amino acid + activators (HOAt, PyBOP, DIPEA) | 40 min |

| 6 | Repetition of coupling cycles | As needed |

| 7 | Final washing and cleavage | Varies |

- Cleavage: Peptides are cleaved from resin using trifluoroacetic acid (TFA) cocktails, precipitated, and purified.

- Cyclization (if applicable): Peptide cyclization can be performed post-synthesis by adjusting pH and incubation conditions.

This automated approach ensures reproducibility, scalability, and high purity of the synthesized compound and its peptide derivatives.

Summary Table of Key Preparation Parameters

Research Findings and Considerations

- The use of Fmoc protection provides a stable, removable group compatible with standard peptide synthesis protocols.

- Methoxycarbamate functionality offers a bifunctional linker advantage, facilitating selective amide bond formation.

- Catalysts like pyridinium p-toluenesulfonate improve reaction efficiency during backbone formation.

- Automated synthesizers enhance reproducibility and allow for high-throughput synthesis.

- Purification typically involves solvent extraction, recrystallization, and chromatography to ensure high purity.

Q & A

Q. What is the role of the Fmoc group in this compound’s application in peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protective group for amino groups during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other protective groups intact. This facilitates sequential coupling of amino acids, critical for synthesizing complex peptides. Post-synthesis, the Fmoc group is removed without disrupting the peptide backbone or side-chain functionalities .

Q. What are the recommended protocols for synthesizing and characterizing this compound?

Synthesis typically involves:

- Step 1 : Introducing the Fmoc group via reaction with 9-fluorenylmethyl chloroformate in a basic medium (e.g., NaHCO₃).

- Step 2 : Methoxyamination using methoxyamine hydrochloride under controlled pH.

- Purification : Reverse-phase HPLC or flash chromatography (C18 columns, acetonitrile/water gradient).

- Characterization :

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in a dry, airtight container protected from light. Lyophilized forms are stable for >2 years at -20°C, while solutions in DMF or DMSO should be used within 1 month to prevent hydrolysis .

Q. What safety precautions are necessary given limited toxicity data?

While acute toxicity data are unavailable, assume GHS Category 4 hazards (oral, dermal, inhalation toxicity). Use PPE (nitrile gloves, lab coat, safety goggles), work in a fume hood, and avoid aerosol formation. Dispose via incineration or licensed hazardous waste services .

Advanced Research Questions

Q. How can coupling efficiency be optimized in peptide synthesis using this compound?

- Solvent selection : Use DMF or DCM for solubility; add 1% HOBt to suppress racemization.

- Coupling agents : HBTU or DIC/Oxyma Pure (1:1 molar ratio) at 0.1 M concentration.

- Monitoring : Track reaction progress via TLC (silica gel, UV detection) or HPLC .

- Temperature : Perform reactions at 0–4°C to minimize side reactions .

Q. How does stereochemical integrity vary under different reaction conditions?

- Chiral HPLC (e.g., Chiralpak IA column) quantifies enantiomeric excess.

- Circular dichroism (CD) monitors conformational changes during deprotection.

- X-ray crystallography resolves absolute configuration, critical for structure-activity studies .

Q. What strategies mitigate side reactions during Fmoc deprotection?

- Deprotection time : Limit piperidine exposure to 10–20 minutes to prevent β-elimination.

- Alternative bases : Use 2% DBU in DMF for acid-sensitive peptides.

- Quenching : Neutralize with acetic acid post-deprotection to stabilize reactive intermediates .

Q. How can stability under varying pH and temperature conditions be systematically analyzed?

- Accelerated stability studies : Incubate at pH 2–10 (37°C) and sample at intervals (0, 24, 48 hrs).

- Analytical tools :

Q. What techniques elucidate interactions between this compound and biological targets?

Q. How are purification challenges addressed for large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。